molecular formula C13H14O5 B1595868 Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate CAS No. 35322-20-4

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Cat. No. B1595868
Key on ui cas rn: 35322-20-4
M. Wt: 250.25 g/mol
InChI Key: JHWYUCIVJQZDEF-UHFFFAOYSA-N
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Patent
US07645756B2

Procedure details

With cooling with ice, 4.00 g (0.10 mol) of 65% oily sodium hydride was added to a DMF solution (200 ml) of 7.51 g (0.05 mol) of 4′-methoxyacetophenone and 8.77 g (0.06 mol) of diethyl oxalate, and stirred overnight at 100° C. in a nitrogen atmosphere. Aqueous 2 N hydrochloric acid solution was added to the reaction liquid, extracted with ethyl acetate, and the organic layer was washed with saturated saline water, dried and then concentrated under reduced pressure. Thus concentrated under reduced pressure, the resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=2/1) to obtain 12.52 g (yield: 100%) of ethyl 4-(4-methoxyphenyl)-2,4-dioxobutyrate as a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.51 g
Type
reactant
Reaction Step Three
Quantity
8.77 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH3:12])=[CH:7][CH:6]=1.[C:14](OCC)(=[O:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16].Cl>CN(C=O)C>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH2:12][C:14](=[O:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
7.51 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C)=O
Name
Quantity
8.77 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 100° C. in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated saline water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
Thus concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=2/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC(C(=O)OCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.52 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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